DL-Isocitric acid trisodium salt hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

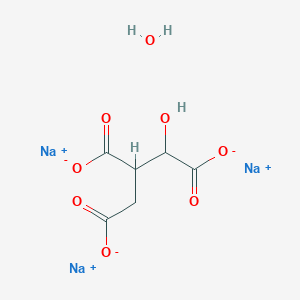

trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;;;1H2/q;3*+1;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEHKAXIRZOKIS-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of DL-Isocitric acid trisodium salt hydrate?

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303), a key intermediate in cellular metabolism. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics and biological significance of this compound.

Core Chemical Properties

DL-Isocitric acid trisodium salt hydrate is the trisodium salt of isocitric acid, an isomer of citric acid.[1] It is a crucial component of the citric acid cycle (also known as the Krebs cycle or TCA cycle), a central metabolic pathway for the production of energy in aerobic organisms.[2][3][4] The "DL" designation indicates that the product is a racemic mixture of the D- and L-isomers.[5]

General and Physical Properties

| Property | Value | Source(s) |

| Synonyms | threo-DsLs-Isocitric acid trisodium salt hydrate, Sodium isocitrate, Trisodium isocitrate | [1] |

| CAS Number | 1637-73-6 | [6][7][8] |

| Appearance | White to light yellow or off-white crystalline powder | [8][9][10] |

| Odor | Odorless | [10] |

| Melting Point | >300°C | [1] |

Molecular and Chemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Na₃O₇ · xH₂O | [5][6][10] |

| Molecular Weight | 258.07 g/mol (anhydrous basis) | [5][7][9] |

| Purity | ≥93% or ≥95% | [5][9] |

| InChI Key | BPEHKAXIRZOKIS-UHFFFAOYSA-K | [5] |

| SMILES | [Na+].[Na+].[Na+].OC(C(CC([O-])=O)C([O-])=O)C([O-])=O | [5][8] |

Solubility and Stability

The solubility and stability of this compound are critical parameters for its use in experimental settings.

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Soluble | [1][9] |

| PBS (pH 7.2) | 5 mg/mL | [5] |

| DMSO | Insoluble | [11] |

Stability and Storage

This compound is generally stable under normal conditions.[12][13] For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least four years.[5] The compound is hygroscopic and should be stored in a dry place, away from direct sunlight and moisture.[1][12]

Reactivity and Hazards

This compound is incompatible with strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.[13] It is not considered a hazardous substance or mixture.[13] Under fire conditions, thermal decomposition may lead to the release of carbon monoxide and carbon dioxide.[10][13] Standard safety precautions, such as wearing eye and skin protection, should be followed when handling the compound.[10][12]

Biological Significance: The Role of Isocitrate in Metabolism

Isocitrate is a pivotal intermediate in several metabolic pathways, most notably the citric acid cycle.[2][3] It is formed from citrate (B86180) by the enzyme aconitase and is subsequently oxidized to α-ketoglutarate by isocitrate dehydrogenase.[3][14] This reaction is a key regulatory point in the citric acid cycle and results in the production of NADH, a crucial reducing equivalent for ATP synthesis.[2][3] Beyond its role in energy production, isocitrate also participates in anabolic processes, serving as a precursor for the synthesis of certain amino acids.[2][15]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical properties of this compound.

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the solubility of this compound in water at a specified temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Analytical balance

-

Volumetric flasks

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of water in separate flasks.

-

Equilibrate the solutions at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) with continuous stirring to ensure equilibrium is reached.

-

After equilibration, cease stirring and allow the undissolved solid to settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of water.

-

Determine the concentration of the dissolved compound in the diluted sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a standard curve).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Measurement of pH

Objective: To determine the pH of a solution of this compound.

Materials:

-

This compound

-

Distilled or deionized water

-

Calibrated pH meter with an electrode

-

Standard buffer solutions (pH 4, 7, and 10)

-

Beakers

-

Magnetic stirrer and stir bars

Procedure:

-

Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

-

Prepare a solution of a known concentration (e.g., 1% w/v) of this compound in water.

-

Stir the solution gently to ensure it is homogeneous.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

-

Allow the pH reading to stabilize.

-

Record the pH value.

Visualizations

The following diagrams illustrate the central role of isocitrate in metabolism and a typical experimental workflow.

Caption: The conversion of citrate to α-ketoglutarate in the citric acid cycle.

Caption: A standard workflow for determining the solubility of a compound.

References

- 1. Isocitric acid trisodium salt | 1637-73-6 [chemicalbook.com]

- 2. fiveable.me [fiveable.me]

- 3. fiveable.me [fiveable.me]

- 4. isocitrate metabolic process | SGD [yeastgenome.org]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | C6H7Na3O8 | CID 71306851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 205010010 [thermofisher.com]

- 9. DL-Isocitric acid, trisodium salt hydrate, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. selleckchem.com [selleckchem.com]

- 12. lobachemie.com [lobachemie.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Citrate and isocitrate in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Cellular Respiration: A Technical Guide to the Mechanism of DL-Isocitric Acid Trisodium Salt Hydrate in the Krebs Cycle

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303) within the Krebs cycle, a critical metabolic pathway. By serving as a direct substrate for the enzyme isocitrate dehydrogenase (IDH), this compound plays a pivotal role in cellular energy production and biosynthesis. This document provides a comprehensive overview of the enzymatic reaction, its regulation, relevant kinetic data, and detailed experimental protocols for its study.

Introduction: The Significance of Isocitrate in Metabolism

DL-Isocitric acid trisodium salt hydrate is a stable, water-soluble salt of isocitric acid, an intermediate in the tricarboxylic acid (TCA) or Krebs cycle.[1][2][3] This cycle is the central hub of aerobic metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to generate ATP and precursors for various biosynthetic pathways.[4][5][6] The conversion of isocitrate to α-ketoglutarate, catalyzed by isocitrate dehydrogenase, is a key rate-limiting and irreversible step in this cycle.[7][8][9]

The Enzymatic Conversion of Isocitrate: A Two-Step Mechanism

The mechanism of action of this compound is defined by its interaction with the enzyme isocitrate dehydrogenase (IDH). This enzyme catalyzes the oxidative decarboxylation of isocitrate in a two-step process:

-

Oxidation: Isocitrate, a secondary alcohol, is first oxidized to oxalosuccinate, a ketone. This reaction involves the transfer of a hydride ion from the α-carbon of isocitrate to a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (either NAD+ or NADP+), reducing it to NADH or NADPH, respectively.[7][8] The active site of IDH utilizes surrounding amino acid residues, including arginine, tyrosine, and lysine, to bind the isocitrate substrate.[8][10] A divalent cation, typically Mg2+ or Mn2+, is essential for catalysis and binds to the substrate.[7][10]

-

Decarboxylation: The intermediate, oxalosuccinate, is then decarboxylated, releasing a molecule of carbon dioxide (CO2). This step is facilitated by the presence of the ketone group beta to the carboxyl group, which stabilizes the resulting enolate intermediate. The final product is α-ketoglutarate, a crucial five-carbon molecule.[7][8]

dot

Caption: Overview of the Krebs Cycle with a focus on Isocitrate conversion.

Isoforms and Regulation of Isocitrate Dehydrogenase

There are three main isoforms of isocitrate dehydrogenase in eukaryotes, differing in their cofactor requirement and cellular localization:

-

IDH1: An NADP+-dependent enzyme found in the cytoplasm and peroxisomes.[11]

-

IDH2: An NADP+-dependent enzyme located in the mitochondria.[11]

-

IDH3: An NAD+-dependent enzyme exclusively found in the mitochondria and is a key component of the Krebs cycle.[11]

The activity of these enzymes is tightly regulated to meet the cell's energy demands. Regulation occurs through several mechanisms:

-

Allosteric Regulation: IDH activity is allosterically regulated by various metabolites. It is activated by ADP, signaling a need for energy, and in some cases by Ca2+.[7][9][12] Conversely, it is inhibited by ATP and NADH, which indicate high energy levels.[7][13]

-

Product Inhibition: The enzyme is also inhibited by its products, α-ketoglutarate and NADH (or NADPH).[8]

-

Phosphorylation: In some organisms, like bacteria, IDH activity can be regulated by reversible phosphorylation.[7][10]

dot

Caption: Allosteric regulation of Isocitrate Dehydrogenase activity.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of isocitrate dehydrogenase vary depending on the isoform, organism, and experimental conditions. The Michaelis constant (Km) for isocitrate and the maximum reaction velocity (Vmax) are key indicators of enzyme performance.

| Enzyme Source | Isoform | Cofactor | Km (Isocitrate) (µM) | Vmax (µM/min) | Reference |

| Shewanella putrefaciens | Recombinant | NAD+ | 334 | 4.6 ± 0.3 | [14] |

| Mammalian Cardiac | NAD-linked | NAD+ | Varies with ADP/ATP and Ca2+ | - | [12][15] |

| Mycobacterium tuberculosis | ICDH-1 | NADP+ | - | - | [16] |

Experimental Protocols for Isocitrate Dehydrogenase Activity Assay

The activity of isocitrate dehydrogenase is typically measured by monitoring the production of NADH or NADPH, which absorb light at 340 nm.[11][16]

Materials and Reagents

-

Assay Buffer: 100 mM HEPES or Tris-HCl, pH 7.5 - 8.0.[11][16]

-

This compound stock solution: 100 mM in purified water.

-

Cofactor stock solution: 20 mM NAD+ or NADP+ in purified water.

-

Divalent Cation stock solution: 100 mM MgCl2 or MnCl2.[16]

-

Enzyme solution: Purified or crude isocitrate dehydrogenase extract.

-

96-well microplate (UV-transparent).

-

Spectrophotometer capable of reading absorbance at 340 nm.

Assay Procedure

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing assay buffer, the cofactor (to a final concentration of 1 mM), and the divalent cation (to a final concentration of 5 mM).[11][16]

-

Sample Preparation: Prepare serial dilutions of the enzyme sample in assay buffer.

-

Assay Plate Setup:

-

Add 180 µL of the reaction mix to each well of the microplate.

-

Add 10 µL of the enzyme sample or buffer (for blank) to the respective wells.

-

-

Initiate Reaction: Start the reaction by adding 10 µL of the isocitrate stock solution (to a final concentration of 5 mM).[11]

-

Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹) to convert the rate to enzymatic activity (µmol/min).[16]

-

dot

Caption: General workflow for an isocitrate dehydrogenase activity assay.

Conclusion

This compound is a fundamental tool for studying the Krebs cycle and the intricate mechanisms of cellular metabolism. Its role as the substrate for isocitrate dehydrogenase allows for the detailed investigation of this critical, rate-limiting enzymatic step. Understanding the kinetics, regulation, and mechanism of isocitrate dehydrogenase is paramount for research in metabolic diseases, oncology, and the development of novel therapeutic agents targeting cellular energy pathways. The provided protocols and data serve as a foundational guide for researchers and drug development professionals in this endeavor.

References

- 1. This compound (1313437-26-1) for sale [vulcanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DL-Isocitric acid (trisodium salt) | THE NIDDK CENTRAL REPOSITORY [niddkrepository.org]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. Isocitrate Dehydrogenase [chem.uwec.edu]

- 8. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. Isocitrate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ck12.org [ck12.org]

- 14. researchgate.net [researchgate.net]

- 15. Detailed kinetics and regulation of mammalian NAD-linked isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of DL-Isocitric Acid as a Substrate for Isocitrate Lyase

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Isocitrate lyase (ICL) is a key enzyme (EC 4.1.3.1) in the glyoxylate (B1226380) cycle, an anabolic pathway essential for bacteria, fungi, plants, and some invertebrates.[1][2] This pathway allows these organisms to synthesize carbohydrates from simple two-carbon compounds like acetate, which is particularly crucial for growth on fatty acids as the sole carbon source.[3][4] ICL catalyzes the reversible cleavage of its substrate, isocitrate, into succinate (B1194679) and glyoxylate.[1][5] This reaction bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, preventing the loss of carbon as CO2 and enabling a net gain of carbon for biosynthesis.[2][3]

Given that the glyoxylate cycle is absent in mammals, ICL has emerged as a significant target for the development of novel antimicrobial and antifungal agents, particularly against persistent pathogens like Mycobacterium tuberculosis.[6][7] This guide provides an in-depth technical overview of the function of DL-isocitric acid as a substrate for isocitrate lyase, presenting key quantitative data, detailed experimental protocols, and pathway visualizations.

Biochemical Pathway and Reaction Mechanism

Isocitrate lyase competes with the TCA cycle enzyme, isocitrate dehydrogenase, for their common substrate, isocitrate.[3] By diverting isocitrate into the glyoxylate cycle, ICL initiates a sequence that leads to the net production of four-carbon compounds like malate (B86768) and oxaloacetate, which can then enter gluconeogenesis to produce glucose.[8]

The core reaction catalyzed by ICL is a retro-aldol cleavage of isocitrate:

Isocitrate ⇌ Succinate + Glyoxylate

The mechanism involves the deprotonation of the hydroxyl group of isocitrate, followed by the cleavage of the C2-C3 bond.[9] The active site typically contains a divalent cation, such as Mg²⁺ or Mn²⁺, which is essential for activity.[3]

Quantitative Analysis of DL-Isocitric Acid as a Substrate

DL-Isocitric acid is a racemic mixture of four stereoisomers. Isocitrate lyase exhibits high stereospecificity, exclusively utilizing the threo-Ds(+)-isocitrate isomer as its substrate.[10][11] When DL-isocitric acid is used in an assay, only this specific isomer is catalytically cleaved. The presence of the other isomers does not typically inhibit the reaction but means that the effective substrate concentration is lower than the total concentration of the DL-mixture.

The kinetic parameters of ICL vary depending on the source organism and the specific isoform. The following table summarizes key kinetic data obtained using isocitrate as the substrate.

| Organism | Enzyme/Isoform | Substrate Used | Km (µM) | kcat (s-1) | Reference |

| Mycobacterium tuberculosis | ICL1 | DL-Isocitrate | 290 ± 10 | 4.3 ± 0.1 | [12] |

| Chlorella pyrenoidosa | ICL | threo-Ds(+)-Isocitrate | 23 | Not Reported | [10][11] |

| Mycobacterium avium (recombinant) | AceA | threo-Ds-Isocitrate | 1300 | 0.41 (µmol/min/mg) | [3] |

| Value reported as Vmax, not kcat. |

Inhibition of Isocitrate Lyase

As a validated drug target, the inhibition of ICL has been studied extensively. Inhibitors are often structural analogs of the substrate (isocitrate) or the products (succinate and glyoxylate). Some potent inhibitors are mechanism-based, forming covalent adducts with active site residues.[13]

| Inhibitor | Organism / Enzyme | Inhibition Constant (Ki or IC50) (µM) | Type of Inhibition | Reference |

| 3-Nitropropionate | Mycobacterium avium (Icl) | 3 | Competitive | [3] |

| Itaconate | Mycobacterium avium (Icl) | 120 | Competitive | [3] |

| 3-Bromopyruvate | Mycobacterium avium (Icl) | 120 | Covalent/Irreversible | [3][6] |

| Itaconic Anhydride | Mycobacterium avium (Icl) | 190 | Not Specified | [3] |

| 3-Nitropropionate | Pseudomonas indigofera | 0.017 (apparent Ki) | Slow-binding | [14] |

| 2-Vinyl-D-isocitrate | Mycobacterium tuberculosis (ICL1) | Kinact/KI = 2500 M-1s-1 | Mechanism-based | [13] |

Experimental Protocol: Isocitrate Lyase Activity Assay

A common and reliable method for measuring ICL activity is a continuous spectrophotometric rate determination assay. This protocol is adapted from established methodologies that utilize DL-isocitric acid as the substrate.[15][16] The principle involves measuring the formation of glyoxylate, which reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, a compound that can be monitored by the increase in absorbance at 324 nm.

Reagents and Buffers

-

Assay Buffer: 50 mM Imidazole Buffer, pH 6.8 at 30°C.

-

MgCl₂ Solution: 50 mM Magnesium Chloride.

-

EDTA Solution: 10 mM Ethylenediaminetetraacetic Acid.

-

Phenylhydrazine HCl Solution: 40 mM Phenylhydrazine Hydrochloride (prepare fresh).

-

Substrate Solution: 10 mM DL-Isocitric Acid, trisodium (B8492382) salt.

-

Enzyme Solution: Purified Isocitrate Lyase diluted in cold Assay Buffer to a working concentration (e.g., 0.05 - 0.07 units/mL).

Assay Procedure

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture with final concentrations as follows:

-

30 mM Imidazole

-

5 mM Magnesium Chloride

-

1 mM EDTA

-

4 mM Phenylhydrazine

-

1 mM DL-Isocitric Acid

-

-

Equilibration: Mix the components (except the enzyme) by inversion and equilibrate to 30°C in a thermostatted spectrophotometer.

-

Baseline Reading: Monitor the absorbance at 324 nm (A₃₂₄ₙₘ) until a stable baseline is achieved.

-

Initiate Reaction: Add the Isocitrate Lyase Enzyme Solution to the cuvette to start the reaction.

-

Data Acquisition: Immediately mix by inversion and record the increase in A₃₂₄ₙₘ for approximately 5 minutes.

-

Rate Calculation: Determine the rate of reaction (ΔA₃₂₄ₙₘ/minute) from the maximum linear portion of the curve. Be sure to subtract the rate from a blank reaction run without the enzyme or substrate.

Conclusion

DL-Isocitric acid serves as a readily available and effective substrate for the enzymatic analysis of isocitrate lyase, with the understanding that the enzyme is specific for the threo-Ds(+) stereoisomer. The central role of ICL in the metabolism of various pathogens makes it a compelling target for therapeutic intervention. A thorough understanding of its substrate interactions, kinetics, and inhibition is fundamental for researchers in microbiology and professionals engaged in the development of novel anti-infective drugs. The quantitative data and standardized protocols presented in this guide offer a foundational resource for these endeavors.

References

- 1. Isocitrate lyase - Wikipedia [en.wikipedia.org]

- 2. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 3. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glyoxylate cycle [iubmb.qmul.ac.uk]

- 5. Isocitrate lyase - Wikiwand [wikiwand.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Inhibitors for Isocitrate Lyase as a Potent Antitubercular Agent for Mycobacterium Tuberculosis : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Demystifying the catalytic pathway of Mycobacterium tuberculosis isocitrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The purification and properties of isocitrate lyase from Chlorella - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The purification and properties of isocitrate lyase from Chlorella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Inhibition of isocitrate lyase by 3-nitropropionate, a reaction-intermediate analogue. | Semantic Scholar [semanticscholar.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

Understanding the stereochemistry of DL-Isocitric acid.

An In-depth Technical Guide on the Stereochemistry of DL-Isocitric Acid

Introduction

Isocitric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, is a structural isomer of citric acid, differing in the position of its hydroxyl group.[1][2] This seemingly minor structural variance introduces significant stereochemical complexity and has profound implications for its biological activity.[1] The term "DL-Isocitric acid" refers to a racemic mixture of its D and L enantiomers. Understanding the stereochemistry of isocitric acid is critical for researchers in metabolic studies, enzymology, and drug development, as biological systems, being inherently chiral, often interact differently with each stereoisomer.[3][4] This guide provides a comprehensive overview of the stereoisomers of isocitric acid, relevant analytical methodologies, and its biological significance.

Core Stereochemistry

Isocitric acid (1-hydroxypropane-1,2,3-tricarboxylic acid) possesses two chiral centers at carbons C2 and C3.[1] The presence of these two stereocenters gives rise to a total of four possible stereoisomers (2^n, where n=2).[1][5] These isomers are classified into two diastereomeric pairs: threo and erythro. Within each pair, the two isomers are enantiomers (non-superimposable mirror images) of each other, designated as D and L forms.[1]

-

Enantiomers : Stereoisomers that are non-superimposable mirror images. They have opposite configurations at all chiral centers (e.g., 2R,3S vs. 2S,3R).[6]

-

Diastereomers : Stereoisomers that are not mirror images of each other. They have different configurations at some, but not all , of the chiral centers (e.g., 2R,3S vs. 2R,3R).[6][7]

The four stereoisomers of isocitric acid are:

-

(2R,3S)-Isocitric acid (D-threo-isocitric acid)

-

(2S,3R)-Isocitric acid (L-threo-isocitric acid)

-

(2R,3R)-Isocitric acid (D-erythro-isocitric acid)

-

(2S,3S)-Isocitric acid (L-erythro-isocitric acid)

Only the (+)-threo-D-isocitric acid ((2R,3S)-Isocitric acid) is the naturally occurring and biologically active form metabolized by the enzyme isocitrate dehydrogenase in the TCA cycle.

Visualization of Stereoisomer Relationships

The relationships between the four stereoisomers of isocitric acid can be visualized as follows:

Quantitative Data

| Property | D-threo-Isocitric Acid | L-threo-Isocitric Acid | D/L-erythro-Isocitric Acid |

| Molecular Formula | C₆H₈O₇ | C₆H₈O₇ | C₆H₈O₇ |

| Molecular Weight | 192.12 g/mol | 192.12 g/mol | 192.12 g/mol |

| Melting Point | 170 °C (approx.) | Not available | Not available |

| Specific Rotation ([α]D) | +2.5° (in water)[1] | -2.5° (in water)[1] | Not available |

| pKa Values | pKa₁: 3.29, pKa₂: 4.71, pKa₃: 6.4 | Similar to D-threo | Similar to D-threo |

| XLogP3 | -1.8[1] | -1.8[1] | -1.8[1] |

Note: Data is often reported for "isocitric acid" in general, with the natural D-threo isomer being the most commonly studied.

Experimental Protocols

Accurate quantification and separation of isocitric acid and its stereoisomers are crucial for research and quality control, such as detecting the adulteration of fruit juices.[2][8]

Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for determining isocitric acid in food additives.[1][9]

-

Objective: To quantify the total concentration of isocitric acid in a sample.

-

Instrumentation:

-

Reagents:

-

Methodology:

-

Sample Preparation: Dissolve a known weight of the sample in HPLC-grade water. Filter the solution through a 0.45 µm syringe filter.[1]

-

Chromatographic Conditions:

-

Calibration: Prepare a series of standard solutions of isocitric acid with known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against concentration.

-

Analysis: Inject the prepared sample and record the chromatogram.

-

Quantification: Determine the peak area corresponding to isocitric acid in the sample chromatogram and calculate the concentration using the calibration curve.[1]

-

Protocol 2: Enantioseparation by Capillary Electrophoresis (CE)

This protocol is based on a method for the enantioseparation of DL-isocitric acid.[1]

-

Objective: To separate the D and L enantiomers of isocitric acid.

-

Instrumentation:

-

Capillary Electrophoresis (CE) system with a UV detector.

-

-

Reagents:

-

Background Electrolyte (BGE): A solution containing a chiral selector, such as Ni(II)-D-quinic acid complex.

-

Capillary Conditioning Solutions: 0.1 M NaOH, water.

-

-

Methodology:

-

Capillary Conditioning: Sequentially rinse the capillary with 0.1 M NaOH, deionized water, and then the BGE to ensure a stable baseline.[1]

-

Sample Preparation: Dissolve the DL-isocitric acid sample in deionized water or BGE to an appropriate concentration.

-

Electrophoretic Conditions:

-

Injection: Hydrodynamic or electrokinetic injection of the sample.

-

Separation Voltage: Apply a high voltage (e.g., 15-25 kV) across the capillary.

-

Temperature: Maintain a constant capillary temperature (e.g., 25 °C).

-

Detection: Monitor the absorbance at a low UV wavelength (e.g., 200-210 nm).

-

-

Analysis: The differential interaction of the D and L enantiomers with the chiral selector in the BGE results in different migration times, leading to their separation and detection as two distinct peaks.

-

Experimental Workflow Visualization

Biological Significance and Signaling Pathways

The stereochemistry of isocitric acid is paramount to its biological function. In metabolic pathways, enzymes exhibit high stereospecificity. The enzyme isocitrate dehydrogenase, central to the TCA cycle, exclusively recognizes and metabolizes the D-threo isomer.[1]

Emerging research also implicates cytosolic isocitrate in various signaling pathways. For instance, in pancreatic β-cells, cytosolic isocitrate levels, regulated by the enzyme IDH1, play a role in modulating insulin (B600854) secretion. An increase in cytosolic isocitrate has been shown to enhance insulin secretion, suggesting it acts as a signaling molecule.[1]

Conclusion

DL-Isocitric acid is a racemic mixture whose constituent stereoisomers possess distinct three-dimensional arrangements. The molecule's two chiral centers give rise to four stereoisomers, with only the D-threo form being active in central metabolism. This stereospecificity underscores the importance of chiral distinctions in biological research and drug development. The challenges in separating and characterizing these isomers necessitate advanced analytical techniques like HPLC and capillary electrophoresis. A deeper understanding of the unique biological roles of each isocitric acid stereoisomer will be crucial for future therapeutic strategies targeting metabolic and signaling pathways.

References

- 1. benchchem.com [benchchem.com]

- 2. Isocitric acid - Wikipedia [en.wikipedia.org]

- 3. Development of New Stereoisomeric Drugs | FDA [fda.gov]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. [Determination method of isocitric acid in food additive citric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of DL-Isocitric Acid Trisodium Salt Hydrate in Buffered Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303) in various buffer systems. This information is critical for the accurate preparation of solutions and the design of robust experimental protocols in research, diagnostics, and drug development.

Physicochemical Properties

DL-Isocitric acid trisodium salt hydrate is the trisodium salt of isocitric acid, a key intermediate in the citric acid (TCA) cycle. It is a white to light yellow crystalline powder.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₆H₅Na₃O₇ · xH₂O | |

| Molecular Weight | 258.07 g/mol (anhydrous basis) | [1] |

| CAS Number | 1637-73-6 | [1] |

Solubility Data

The solubility of this compound has been reported in aqueous systems. However, comprehensive data across a wide range of buffers, pH values, and temperatures is limited in publicly available literature.

| Solvent/Buffer | pH | Temperature (°C) | Solubility | Reference |

| Water | Not Specified | Not Specified | 100 mg/mL | [3] |

| PBS (Phosphate Buffered Saline) | 7.2 | Not Specified | 5 mg/mL | [4] |

| DMSO | Not Applicable | Not Specified | Insoluble | [5] |

Stability Profile

The stability of this compound is crucial for its use in experimental assays and for long-term storage. The primary degradation pathway for isocitric acid in solution is the formation of its lactone form, a reaction that is influenced by pH and temperature.

Solid-State Stability:

| Storage Temperature (°C) | Stability Period | Reference |

| -20 | ≥ 4 years | [4] |

| -20 | ≥ 2 years | [3] |

Solution Stability:

For optimal stability in solution, it is recommended to prepare and store solutions at a slightly alkaline pH (7.0-8.0).[6] Acidic conditions can promote the conversion to the inactive lactone form. For long-term storage, it is advisable to aliquot solutions and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6][7]

The following table provides estimated half-life data for a 1 mg/mL isocitric acid solution under various conditions. It is important to note that these are illustrative estimates and should be experimentally verified for specific applications.[6]

| Buffer | pH | Temperature (°C) | Estimated Half-life | Reference |

| Acetate | 4.0 | 25 | < 24 hours | [6] |

| Acetate | 5.0 | 25 | 1-2 days | [6] |

| Phosphate | 6.0 | 25 | Several days | [6] |

| Phosphate | 7.0 | 25 | > 1 week | [6] |

| Phosphate | 8.0 | 25 | > 2 weeks | [6] |

| Phosphate | 7.0 | 4 | Several weeks | [6] |

| Phosphate | 7.0 | -20 | Months | [6] |

Experimental Protocols

Protocol for a Stability Study of Isocitric Acid in Solution

This protocol provides a general framework for assessing the stability of this compound in a specific buffer system.

-

Solution Preparation: Prepare a stock solution of this compound in the desired buffer at a known concentration and pH.

-

Aliquoting: Distribute the solution into multiple sterile, sealed vials to minimize contamination and evaporation.

-

Storage Conditions: Store the vials under various temperature conditions (e.g., -20°C, 4°C, 25°C, 37°C).

-

Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), retrieve one vial from each storage condition for analysis.

-

Quantification: Determine the concentration of isocitric acid remaining in each sample using a validated analytical method, such as HPLC-UV.

Protocol for Quantification of Isocitric Acid by HPLC-UV

This method is suitable for determining the concentration of isocitric acid in solution.

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Column: A C18 column (e.g., Inertsil ODS-3, 4.6 mm i.d. x 250 mm) or equivalent.

-

Mobile Phase: 0.1% Phosphoric Acid in water.

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Dilute the isocitric acid solution in the mobile phase to a concentration within the linear range of the assay (e.g., 5 to 100 µg/mL).

-

Analysis: Inject the sample and integrate the peak corresponding to isocitric acid. A calibration curve should be generated using standards of known concentrations to quantify the amount of isocitric acid in the samples.[6]

Visualizations

Role of Isocitrate in the Citric Acid (TCA) Cycle

Isocitrate is a key substrate in the TCA cycle, where it is oxidatively decarboxylated to α-ketoglutarate by the enzyme isocitrate dehydrogenase.

Caption: Role of Isocitrate in the TCA Cycle.

General Workflow for a Stability Study

The following diagram illustrates a typical workflow for conducting a stability study of this compound in a buffered solution.

Caption: Workflow for a Stability Study.

Disclaimer: The information provided in this guide is based on publicly available data and is intended for informational purposes only. Researchers should conduct their own validation studies to confirm the solubility and stability of this compound under their specific experimental conditions.

References

DL-Isocitric Acid Trisodium Salt Hydrate: An Endogenous Metabolite at the Crossroads of Metabolism and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Isocitric acid trisodium (B8492382) salt hydrate, a salt of the endogenous metabolite isocitrate, occupies a pivotal position in central metabolism. As a key intermediate in the tricarboxylic acid (TCA) cycle, its primary function is intertwined with cellular energy production and the generation of reducing equivalents. Beyond this canonical role, isocitrate metabolism, orchestrated by a family of isocitrate dehydrogenase (IDH) enzymes, has profound implications for cellular redox homeostasis, biosynthetic processes, and even oncogenesis. This technical guide provides a comprehensive overview of the function of isocitrate as an endogenous metabolite, detailing its metabolic fate, the signaling pathways it influences, and its broader physiological and pathophysiological significance. The document includes a compilation of quantitative data, detailed experimental protocols for its analysis, and visual representations of the core pathways to serve as a valuable resource for researchers in metabolism, oncology, and drug discovery.

Core Function as an Endogenous Metabolite

Isocitrate is a six-carbon tricarboxylic acid that serves as a critical intermediate in the mitochondrial matrix. It is formed from its isomer, citrate (B86180), through the action of the enzyme aconitase.[1] The primary and most well-understood function of isocitrate is its role as a substrate in the TCA cycle, a series of biochemical reactions essential for cellular respiration in aerobic organisms.[2]

The Tricarboxylic Acid (TCA) Cycle

In the third step of the TCA cycle, isocitrate is oxidatively decarboxylated to the five-carbon molecule α-ketoglutarate.[2] This reaction is a rate-limiting step and is catalyzed by the enzyme isocitrate dehydrogenase (IDH).[3] The conversion of isocitrate to α-ketoglutarate is a crucial juncture in the cycle, as it is one of the reactions that releases a molecule of carbon dioxide and generates the reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) from NAD+.[2] NADH subsequently donates its electrons to the electron transport chain to drive the synthesis of ATP, the cell's primary energy currency.[2]

Isocitrate Dehydrogenase (IDH) Isoforms

The enzymatic conversion of isocitrate is carried out by three main isoforms of isocitrate dehydrogenase, which differ in their subcellular localization and cofactor requirements.[2]

-

IDH1: Located in the cytoplasm and peroxisomes, IDH1 is NADP+-dependent.[4] It plays a significant role in generating NADPH in the cytosol, which is essential for reductive biosynthesis and for protecting the cell against oxidative damage.[4][5]

-

IDH2: This NADP+-dependent isoform is found in the mitochondria.[5] Similar to IDH1, it contributes to the mitochondrial pool of NADPH, which is crucial for mitochondrial redox homeostasis.[6]

-

IDH3: The NAD+-dependent IDH3 is exclusively located in the mitochondria and is the primary enzyme responsible for the conversion of isocitrate to α-ketoglutarate within the TCA cycle.[2][5]

The differential localization and cofactor specificity of these isoforms highlight the diverse roles of isocitrate metabolism in different cellular compartments.

Quantitative Data

Table 1: Kinetic Parameters of Isocitrate Dehydrogenase (IDH) Isoforms

| Enzyme Isoform | Organism/Tissue | Substrate | K_m_ (μM) | V_max_ (μM/min) | Reference(s) |

| IDH1 (R132H mutant) | Human (Purified) | Isocitrate | >50-fold increase vs WT | Greatly reduced vs WT | [4] |

| IDH2 (R172Q mutant) | Porcine (Analogous) | Isocitrate | 100-fold increase vs WT | 2-fold reduced vs WT | [4] |

| SpIDH (recombinant) | Shewanella putrefaciens | NAD+ | 334 | 4.6 | [7] |

Table 2: Reported Concentrations of Isocitrate and Related Metabolites

| Metabolite | Organism/Cell Type | Condition | Concentration | Reference(s) |

| Isocitrate | Candida oleophila | Non-producing, pH 3 | 156.4 mg/g dried biomass (~370.1 mM) | [8] |

| Citrate | Candida oleophila | Non-producing, pH 3 | 57.6 mg/g dried biomass (~136.3 mM) | [8] |

| 2-Hydroxyglutarate (2-HG) | Human Glioma Tissue (with IDH1 mutation) | - | >100-fold higher than WT | [4] |

| 2-Hydroxyglutarate (2-HG) | Human Plasma (Healthy) | - | 0.38 ± 0.11 µM | [9] |

Table 3: Serum IDH-2 Activity in Breast Carcinoma Patients

| Group | Mean Serum IDH-2 Activity (mU/ml) | p-value | Reference(s) |

| Carcinoma Breast Patients (Pre-chemotherapy) | 0.74 ± 0.44 | <0.05 (vs Control) | [10] |

| Control Group | 0.44 ± 0.30 | [10] | |

| Carcinoma Breast Patients (Post-chemotherapy) | 0.46 ± 0.30 | 0.019 (vs Pre-chemotherapy) | [10] |

Signaling Pathways and Regulatory Roles

Beyond its direct role in the TCA cycle, isocitrate and its metabolic pathway are integral to several cellular signaling and regulatory networks.

Allosteric Regulation of IDH3

The activity of the mitochondrial NAD+-dependent IDH3 is a key regulatory point in the TCA cycle.[5] Its activity is allosterically regulated by the energy status of the cell. High levels of ATP and NADH, indicative of a high energy state, inhibit IDH3, thereby slowing down the TCA cycle.[11] Conversely, ADP and Ca2+, which signal a need for energy, act as allosteric activators, increasing the enzyme's activity.[3] Citrate can also act as an allosteric activator of IDH3.[5] This intricate regulation ensures that the rate of the TCA cycle is tightly coupled to the cell's energy demands.

Caption: Allosteric regulation of mitochondrial IDH3 activity.

Role in Cellular Redox Homeostasis

The NADP+-dependent IDH isoforms, IDH1 and IDH2, are major producers of NADPH in the cytosol and mitochondria, respectively.[4] NADPH is a critical reducing equivalent that plays a central role in protecting cells from oxidative stress by regenerating reduced glutathione, a major cellular antioxidant.[4] The activity of IDH1 and IDH2 is therefore crucial for maintaining cellular redox balance.

Link to Hypoxia Signaling and Cancer

Mutations in IDH1 and IDH2 are frequently observed in various cancers, including gliomas and acute myeloid leukemia.[4] These mutations confer a neomorphic activity to the enzymes, causing them to convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[4] The accumulation of 2-HG can competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases that are involved in the degradation of hypoxia-inducible factor 1-alpha (HIF-1α).[5][12] This can lead to the stabilization of HIF-1α and the activation of hypoxic signaling pathways even under normoxic conditions, promoting tumor growth.[12]

Caption: IDH mutations lead to 2-HG production and HIF-1α stabilization.

Non-Canonical TCA Cycle and Biosynthesis

In certain cellular contexts, such as in rapidly proliferating cancer cells, a "non-canonical" TCA cycle can operate. This involves the export of mitochondrial citrate to the cytosol, where it is converted to isocitrate by cytosolic aconitase (ACO1). Cytosolic IDH1 then converts this isocitrate to α-ketoglutarate, generating NADPH. This pathway provides a source of cytosolic α-ketoglutarate and NADPH for various biosynthetic processes, including lipid synthesis.

Experimental Protocols

Accurate measurement of isocitrate levels and the activity of IDH enzymes is crucial for studying their roles in health and disease.

Preparation of Cell and Tissue Lysates for Metabolite Analysis

Objective: To extract intracellular metabolites while quenching enzymatic activity.

Materials:

-

Cultured cells or tissue samples

-

Ice-cold phosphate-buffered saline (PBS)

-

Liquid nitrogen

-

Ice-cold extraction solvent (e.g., 80% methanol)

-

Cell scraper (for adherent cells)

-

Homogenizer (for tissue)

-

Centrifuge

Protocol for Adherent Cells:

-

Aspirate the culture medium and quickly wash the cells with ice-cold PBS.

-

Immediately add liquid nitrogen to the plate to flash-freeze the cells and quench metabolism.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.

-

Scrape the cells in the extraction solvent and collect the cell lysate into a microcentrifuge tube.

-

Vortex the tube vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

-

Collect the supernatant containing the metabolites for analysis.

Protocol for Suspension Cells:

-

Pellet the cells by centrifugation at a low speed.

-

Quickly wash the cell pellet with ice-cold PBS.

-

Flash-freeze the cell pellet in liquid nitrogen.

-

Add a pre-chilled extraction solvent and resuspend the pellet by vortexing.

-

Proceed from step 5 of the adherent cell protocol.

Protocol for Tissue Samples:

-

Excise the tissue of interest and immediately flash-freeze it in liquid nitrogen.

-

Weigh the frozen tissue.

-

Add a pre-chilled extraction solvent and homogenize the tissue on ice using a suitable homogenizer.

-

Vortex the homogenate vigorously.

-

Centrifuge at high speed at 4°C to pellet tissue debris.

-

Collect the supernatant for analysis.

Enzymatic Assay for Isocitrate Concentration

Principle: This assay is based on the oxidative decarboxylation of isocitrate by IDH, which is coupled to the reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.

Materials:

-

Sample extract

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

MgCl₂ solution

-

NADP+ solution

-

Isocitrate dehydrogenase (NADP+-dependent) enzyme

-

96-well UV-transparent plate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NADP+ in each well of the 96-well plate.

-

Add the sample extract to the wells. Include a blank control with extraction solvent instead of the sample.

-

Measure the initial absorbance at 340 nm (A_initial_).

-

Initiate the reaction by adding the isocitrate dehydrogenase enzyme to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Measure the final absorbance at 340 nm (A_final_).

-

Calculate the change in absorbance (ΔA = A_final_ - A_initial_).

-

Determine the concentration of isocitrate in the sample using a standard curve prepared with known concentrations of isocitric acid.

Isocitrate Dehydrogenase (IDH) Activity Assay

Principle: This assay measures the rate of NADPH or NADH production from the conversion of isocitrate to α-ketoglutarate by IDH.

Materials:

-

Cell or tissue lysate

-

Assay buffer (e.g., Tris-HCl, pH 8.0)

-

Isocitrate solution

-

NAD+ or NADP+ solution

-

96-well plate

-

Spectrophotometer with kinetic reading capabilities

Protocol:

-

Prepare a reaction mixture containing the assay buffer, isocitrate, and either NAD+ (for IDH3) or NADP+ (for IDH1/2) in each well.

-

Add the cell or tissue lysate to the wells to initiate the reaction.

-

Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time in kinetic mode.

-

The rate of the reaction (change in absorbance per minute) is proportional to the IDH activity in the sample.

-

Calculate the specific activity of the enzyme (e.g., in units per milligram of protein), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH or NADH per minute under the specified conditions.

Caption: A typical experimental workflow for measuring intracellular isocitrate concentration.

Conclusion

DL-Isocitric acid trisodium salt hydrate, as a source of the endogenous metabolite isocitrate, is far more than a simple intermediate in the TCA cycle. Its metabolism is intricately linked to cellular energy status, redox balance, and biosynthetic processes. The enzymes that govern its conversion, particularly the IDH isoforms, are critical regulatory hubs in these pathways. The discovery of IDH mutations in cancer has further underscored the importance of isocitrate metabolism in human disease, opening new avenues for therapeutic intervention. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of this pivotal metabolite in physiology and pathology. A deeper understanding of isocitrate's function will undoubtedly continue to yield valuable insights for the development of novel diagnostic and therapeutic strategies.

References

- 1. The isocitrate dehydrogenase phosphorylation cycle: regulation and enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Mitochondrial NADPH-Dependent Isocitrate Dehydrogenase in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Isocitrate Dehydrogenase -2 (IDH-2) Activity in Human Serum as a Biomarker in Chemotherapy Patients of Breast Carcinoma: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. jackwestin.com [jackwestin.com]

- 11. Isocitrate dehydrogenases 2-mediated dysfunctional metabolic reprogramming promotes intestinal cancer progression via regulating HIF-1A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistically informed machine learning links non-canonical TCA cycle activity to Warburg metabolism and hallmarks of malignancy | PLOS Computational Biology [journals.plos.org]

Enzyme Kinetics of Isocitrate Dehydrogenase with DL-Isocitric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics of isocitrate dehydrogenase (IDH) with its substrate, DL-Isocitric acid. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on the intricate mechanisms of cellular metabolism and the therapeutic potential of targeting IDH. This document delves into the kinetic parameters of IDH, detailed experimental protocols for its study, and the critical signaling pathways in which this enzyme participates.

Introduction to Isocitrate Dehydrogenase

Isocitrate dehydrogenase (IDH) is a critical enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. In humans, three isoforms of IDH have been identified: the NADP⁺-dependent IDH1, located in the cytoplasm and peroxisomes, the mitochondrial NADP⁺-dependent IDH2, and the NAD⁺-dependent IDH3, which is a key component of the mitochondrial tricarboxylic acid (TCA) cycle.[1][2][3] These enzymes play a central role in cellular metabolism, not only in energy production but also in biosynthetic processes and cellular defense against oxidative stress.[4]

Mutations in IDH1 and IDH2 have been identified as key drivers in several types of cancer, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic activity, causing the enzyme to convert α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). The accumulation of 2-HG can lead to epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis.[5] Consequently, understanding the kinetics of both wild-type and mutant IDH is of paramount importance for the development of targeted cancer therapies.

Quantitative Kinetic Data

The following tables summarize the kinetic parameters of isocitrate dehydrogenase from various sources with isocitrate as the substrate. It is important to note that the use of DL-isocitrate, a racemic mixture of D- and L-isocitrate, is common in many assays. The stereoselectivity of IDH can be influenced by factors such as the presence of divalent metal ions.[6]

Table 1: Kinetic Parameters of NADP⁺-Dependent Isocitrate Dehydrogenase with DL-Isocitrate

| Enzyme Source | Isoform | Km (μM) for DL-Isocitrate | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) | Experimental Conditions | Reference |

| Acidophilic Micrarchaeon | MhIDH | 53.03 ± 5.63 | 38.48 ± 1.62 | 725 ± 107.62 | 28°C, pH 8.0, presence of Mg²⁺, 1 mM DL-isocitrate, 20 mM NADP⁺ | [7] |

Table 2: Kinetic Parameters of NADP⁺-Dependent Isocitrate Dehydrogenase with NADP⁺

| Enzyme Source | Isoform | Km (μM) for NADP⁺ | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) | Experimental Conditions | Reference |

| Acidophilic Micrarchaeon | MhIDH | 1940 ± 120 | 43.99 ± 1.46 | 22.69 ± 2.15 | 28°C, pH 8.0, presence of Mg²⁺, 1 mM DL-isocitrate, varying NADP⁺ | [7] |

Table 3: Kinetic Parameters for Wild-Type and Mutant Mouse Mitochondrial IDH2 (mIDH2)

| Enzyme | Km (μM) for Isocitrate | Vmax (μM/min) | kcat (s⁻¹) | kcat/Km (s⁻¹μM⁻¹) |

| WT | 33.7 ± 2.4 | 0.031 ± 0.0006 | 6.36 ± 0.14 | 0.186 ± 0.011 |

| K256Q | 30.4 ± 2.3 | 0.013 ± 0.0002 | 2.66 ± 0.04 | 0.088 ± 0.008 |

| K413Q | 55.5 ± 7.1 | 0.023 ± 0.001 | 4.61 ± 0.15 | 0.083 ± 0.008 |

These values are the means of four technically independent replicates and are displayed as the means ± SD.[8]

Experimental Protocols

A standardized and reliable experimental protocol is crucial for obtaining accurate and reproducible kinetic data for isocitrate dehydrogenase. Below is a detailed methodology for a continuous spectrophotometric rate determination assay.

Principle of the Assay

The activity of NADP⁺-dependent isocitrate dehydrogenase is typically determined by monitoring the production of NADPH, which absorbs light at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity. The reaction catalyzed is as follows:

DL-Isocitrate + NADP⁺ --(IDH)--> α-Ketoglutarate + CO₂ + NADPH + H⁺

Reagents and Buffers

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

-

DL-Isocitrate Solution: Prepare a stock solution of 100 mM DL-Isocitric acid trisodium (B8492382) salt in deionized water.

-

NADP⁺ Solution: Prepare a stock solution of 20 mM NADP⁺ sodium salt in deionized water.

-

Enzyme Solution: Purified isocitrate dehydrogenase diluted in cold assay buffer to a suitable concentration for measurement.

Spectrophotometric Assay Protocol

-

Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding the following components:

-

850 µL of Assay Buffer

-

50 µL of 20 mM NADP⁺ solution (final concentration: 1 mM)

-

Varying volumes of 100 mM DL-Isocitrate stock solution to achieve a range of final concentrations (e.g., 0.05 mM to 2 mM).

-

Add deionized water to bring the total volume to 990 µL.

-

-

Temperature Equilibration: Incubate the cuvette in a spectrophotometer with a thermostatically controlled cuvette holder at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibrium.

-

Initiation of Reaction: Add 10 µL of the diluted enzyme solution to the cuvette and mix thoroughly by gentle inversion.

-

Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm over a period of 3-5 minutes. The rate of reaction should be linear during this initial period.

-

Blank Measurement: A blank reaction should be performed by omitting the enzyme or the substrate from the reaction mixture to account for any non-enzymatic reduction of NADP⁺.

-

Data Analysis:

-

Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving isocitrate dehydrogenase and a typical experimental workflow for its kinetic analysis.

Isocitrate Dehydrogenase in the Tricarboxylic Acid (TCA) Cycle

Caption: Role of IDH3 in the Tricarboxylic Acid (TCA) Cycle.

Neomorphic Activity of Mutant IDH1/2

Caption: Production of 2-HG by mutant IDH enzymes.

General Experimental Workflow for IDH Kinetic Assay

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. bmrservice.com [bmrservice.com]

- 4. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biochemical Characterization of Recombinant Isocitrate Dehydrogenase and Its Putative Role in the Physiology of an Acidophilic Micrarchaeon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Crossroads of Metabolism: A Technical Guide to the Natural Sources and Commercial Synthesis of DL-Isocitric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Isocitric acid, a key intermediate in the central metabolic pathway of most living organisms, is garnering increasing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural occurrence of DL-isocitric acid and delves into the intricacies of its commercial synthesis. The document outlines the primary methodologies for both microbial fermentation and chemical synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Natural Sources of DL-Isocitric Acid

Isocitric acid is a ubiquitous molecule found in a wide array of biological systems as a crucial component of the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[1] While present in plants, animals, and microorganisms, its concentration is typically significantly lower than its isomer, citric acid, making direct extraction from most natural sources economically challenging.[1]

Plant Sources

Isocitric acid is found in various fruits and vegetables.[1] The ratio of citric acid to D-isocitric acid is a critical indicator used to determine the authenticity of fruit juices, particularly citrus juices.[1] For example, in genuine orange juice, this ratio is generally below 130.[1] Some plants, like those in the Crassulaceae family, can accumulate higher amounts of isocitric acid.[2][3]

Microbial Sources

A diverse range of microorganisms produce isocitric acid as a metabolic intermediate. Notably, certain yeasts have been identified as potent producers, capable of accumulating significant quantities under specific culture conditions. The yeast Yarrowia lipolytica stands out as a particularly efficient producer and is widely used in industrial fermentation processes.[1][4]

Commercial Synthesis of DL-Isocitric Acid

The commercial production of DL-isocitric acid is primarily achieved through two main routes: microbial fermentation and chemical synthesis. Fermentation is currently the more established and economically viable method.

Microbial Fermentation

The production of isocitric acid via fermentation using the yeast Yarrowia lipolytica is a well-documented and optimized process.[5] This method allows for the production of the specific biologically active threo-Ds-form of isocitric acid.[5][6] By carefully controlling fermentation parameters, it is possible to achieve high yields and selectivity for isocitric acid over its isomer, citric acid.[5][6]

The following tables summarize key quantitative data from various studies on isocitric acid production using Yarrowia lipolytica.

| Table 1: Effect of pO₂ on Isocitric Acid Production | |

| pO₂ (% of saturation) | Isocitric Acid (g/L) |

| 5-10 | Low |

| 20-25 | Decreased by 1.7 times from max |

| 30-35 | High |

| 40-45 | High |

| 50-55 | 59.0 (Maximum) |

| 60-65 | High |

| 70-80 | Decreased by 1.7 times from max |

| Data from a study on Y. lipolytica VKM Y-2373 at 29°C and pH 6.0.[5] |

| Table 2: Effect of Itaconic Acid on Isocitric Acid Production | |

| Itaconic Acid (mM) | Isocitric Acid (g/L) |

| 0 | 64.3 |

| 30 | 72.19 |

| Itaconic acid acts as an inhibitor of isocitrate lyase, shifting the metabolic pathway towards isocitric acid production.[5] |

| Table 3: Optimized Fermentation Parameters and Yields | |

| Parameter | Value |

| Microorganism | Yarrowia lipolytica VKM Y-2373 |

| Carbon Source | Ethanol |

| Temperature | 29°C |

| pH (Growth Phase) | 5.0 |

| pH (Acid Formation Phase) | 6.0 |

| pO₂ (Growth Phase) | 20-25% |

| pO₂ (Acid Formation Phase) | 50-55% |

| Media Additives | 0.6 mg/L Zinc, 1.2 mg/L Iron, 30 mM Itaconic Acid |

| Isocitric Acid Titer | 90.5 g/L |

| Process Selectivity | 80% |

| Mass Yield (Y_ICA) | 0.77 g/g |

| This optimized process demonstrates a highly efficient production of isocitric acid.[5][7] |

| Table 4: Large-Scale Fermentation Results | |

| Parameter | Value |

| Bioreactor Volume | 500 L |

| Carbon Source | Rapeseed Oil |

| Isocitric Acid Titer | 64.1 g/L |

| Product Yield (Y_p) | 0.72 g/g |

| Volume Productivity (Q_p) | 0.54 g/L·h |

| Demonstrates the scalability of the fermentation process.[8] |

Protocol 1: Optimized Fermentation of Yarrowia lipolytica for Isocitric Acid Production [5][7]

-

Inoculum Preparation: Cultivate Yarrowia lipolytica VKM Y-2373 on a suitable agar (B569324) medium. Transfer a loopful of the culture to a liquid pre-culture medium and incubate until a sufficient cell density is reached.

-

Fermentation Medium: Prepare a balanced nutrition medium containing a carbon source (e.g., ethanol), a nitrogen source, and essential minerals. Supplement the medium with 0.6 mg/L of zinc and 1.2 mg/L of iron.

-

Fermenter Setup: Inoculate a 10 L fermenter with a working volume of 5 L with the pre-culture.

-

Growth Phase (up to 24 hours):

-

Maintain the temperature at 29 ± 0.5°C.

-

Control the pH at 5.0 ± 0.1.

-

Maintain the dissolved oxygen level (pO₂) at 20-25% of saturation.

-

Set the agitation speed to 800 rpm.

-

-

Acid Formation Phase (after 24 hours):

-

Shift the pH to 6.0.

-

Increase the pO₂ to 50-55% of saturation.

-

Introduce 30 mM of itaconic acid to inhibit isocitrate lyase.

-

-

Cultivation: Continue the fermentation for 6 days.

-

Monitoring: Regularly monitor biomass, nitrogen consumption, and the concentrations of isocitric acid and citric acid.

Protocol 2: Isolation and Purification of Isocitric Acid from Fermentation Broth [9][10][11]

-

Cell Separation: Remove the yeast cells from the fermentation broth by centrifugation or filtration.

-

Clarification: Clarify the supernatant to remove any remaining solids.

-

Adsorption: Pass the clarified broth through a column packed with activated carbon. The isocitric acid and citric acid will adsorb to the carbon.[9][10]

-

Washing: Wash the column with deionized water to remove unbound impurities.[9]

-

Elution: Elute the bound organic acids from the activated carbon using methanol.[9][10]

-

Esterification: Convert the mixture of eluted acids to their trimethyl esters.

-

Separation: Separate the solid trimethyl ester of citric acid from the liquid trimethyl ester of isocitric acid by crystallization.[9]

-

Hydrolysis: Hydrolyze the purified isocitrate trimethyl ester to obtain pure (2R,3S)-isocitric acid.[9]

Chemical Synthesis

While microbial fermentation is the preferred method for producing the natural stereoisomer of isocitric acid, chemical synthesis routes have also been developed. A notable method involves the oxidation of 1,1,2,3-propane tetracarboxylic acid or its esters.[12] This non-enzymatic, non-Krebs cycle route produces a mixture of isocitric and alloisocitric acids.[12] The starting material is halogenated with a hypohalite (chlorine or bromine) or reacted with hydrogen peroxide and catalytic iodine at a pH of approximately 5 to generate the isocitric acid lactones.[12] Subsequent hydrolysis yields the mixture of isocitrates.[12]

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Conclusion

DL-Isocitric acid, a vital metabolite, presents significant opportunities in various scientific and therapeutic fields. While naturally present in numerous organisms, its low abundance necessitates commercial production methods. Microbial fermentation, particularly with Yarrowia lipolytica, has emerged as a highly efficient and scalable approach for producing the biologically active stereoisomer. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to explore and optimize the production and application of this promising molecule. Chemical synthesis offers an alternative route, albeit with less stereospecificity. The continued refinement of these synthesis and purification techniques will be crucial in unlocking the full potential of DL-isocitric acid in drug development and other advanced applications.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. annualreviews.org [annualreviews.org]

- 4. Isocitric acid - Wikipedia [en.wikipedia.org]

- 5. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fermentation Conditions and Media Optimization for Isocitric Acid Production from Ethanol by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Non-Enzymatic Chemical Method for Conversion of cis Aconitic acid into Citric acid and Reaction Mechanisms [oddwheel.com]

Navigating the Safety Profile of DL-Isocitric Acid Trisodium Salt Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for DL-Isocitric acid trisodium (B8492382) salt hydrate (B1144303). The information is compiled from various safety data sheets and scientific literature to ensure a thorough understanding for researchers and professionals in drug development.

Chemical and Physical Properties

DL-Isocitric acid trisodium salt hydrate is a white crystalline powder. It is the trisodium salt of isocitric acid, a structural isomer of citric acid and an important intermediate in the citric acid (TCA) cycle.[1] While detailed physical and chemical properties are not always exhaustively reported, the following table summarizes available data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Na₃O₇ · xH₂O | [2] |

| Molecular Weight | 258.07 g/mol (anhydrous basis) | [3] |

| Appearance | White crystalline powder | [4] |

| Solubility | Readily soluble in water | [4] |

| Melting Point | >300 °C | [1] |

| Stability | Stable under normal conditions; hygroscopic | [1][5] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is generally not classified as a hazardous substance.[6][7][8] It is not listed as a carcinogen by IARC, ACGIH, or NTP.[6]

NFPA Ratings (scale 0-4):

-

Health: 0

-

Fire: 0

-

Reactivity: 0[7]

Toxicological Data

For context, data for the structurally similar and widely used compound, Trisodium Citrate , is provided below. It is important to note that this is a surrogate and may not perfectly reflect the toxicology of this compound.

| Compound | Test | Route | Species | Value | Source(s) |

| Trisodium Citrate | LD50 | Oral | Rat | > 8000 mg/kg | [11] |

| Trisodium Citrate | LD50 | Dermal | Rat | > 2000 mg/kg | [12] |

| Citric Acid | LD50 | Oral | Rat | 3000 - 12000 mg/kg | [13] |

The low acute toxicity of citric acid and its salts suggests that this compound is also likely to have a low toxicity profile.

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

Handling:

-

Avoid contact with skin and eyes.[5]

-

Do not breathe dust.[5]

-

Ensure adequate ventilation.[2]

-

Use personal protective equipment as required.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Keep container tightly closed.[5]

-

Store in a dry and well-ventilated place.[4]

-

Protect from moisture as the substance is hygroscopic.[5]

-

Avoid direct sunlight.[5]

First-Aid Measures

In case of exposure, follow these standard first-aid procedures:

| Exposure Route | First-Aid Measures | Source(s) |

| Inhalation | Remove person to fresh air. If breathing is difficult, give oxygen or artificial respiration. Seek medical advice if you feel unwell. | [5] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [5] |

| Ingestion | Rinse mouth out with water. Do NOT induce vomiting. If you feel unwell, seek medical advice. | [6] |

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| Protection Type | Recommendation | Source(s) |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [10] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber). | [10] |

| Respiratory Protection | Not required under normal use. If dust is generated, a NIOSH-approved respirator for dusts is recommended. | [10] |

| Body Protection | Wear a lab coat. | [10] |

Experimental Protocols

As this compound is not classified as hazardous, specific safety testing protocols are not commonly published. However, a general protocol for assessing the acute oral toxicity of a new chemical substance, based on OECD Guideline 420 (Fixed Dose Procedure), is provided below as a representative methodology.

Representative Experimental Protocol: Acute Oral Toxicity Assessment (Adapted from OECD 420)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animals: Healthy, young adult rodents (e.g., rats), typically females.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature and humidity. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.

-

Administration of Doses: The substance is administered in a single dose by gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on any existing data.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

-

Endpoint: The primary endpoint is the observation of clear signs of toxicity at one of the fixed dose levels, rather than mortality.

-

Data Analysis: The results are used to classify the substance according to its toxicity.

Signaling Pathways and Logical Relationships

DL-Isocitric acid is a key intermediate in the Citric Acid (TCA) Cycle , a fundamental metabolic pathway. The following diagrams illustrate its central role and the general workflow for handling this chemical safely in a laboratory setting.

The conversion of isocitrate to α-ketoglutarate is a critical regulatory step in the TCA cycle, catalyzed by the enzyme isocitrate dehydrogenase.[14][15]

This workflow outlines the essential steps for safely handling this compound, from initial preparation to final storage.

References

- 1. researchgate.net [researchgate.net]

- 2. Isocitrate Dehydrogenase [chem.uwec.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. oecd.org [oecd.org]

- 5. researchgate.net [researchgate.net]

- 6. Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ebi.ac.uk [ebi.ac.uk]

- 8. Structure, Kinetic, and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. umwelt-online.de [umwelt-online.de]

- 11. actylislab.com [actylislab.com]

- 12. nexchem.co.uk [nexchem.co.uk]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. teachmephysiology.com [teachmephysiology.com]

- 15. byjus.com [byjus.com]

Methodological & Application

Application Notes and Protocols for Isocitrate Lyase Activity Assay Using DL-Isocitric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction